molecular formula C22H27N B1590728 4-Methylterbinafine CAS No. 151222-50-3

4-Methylterbinafine

Cat. No. B1590728
M. Wt: 305.5 g/mol
InChI Key: DRWRMSGOBQMKBI-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylterbinafine is a chemical compound with the molecular formula C22H27N . It is an impurity of Terbinafine, which is an antifungal medication .


Molecular Structure Analysis

The molecular structure of 4-Methylterbinafine consists of 22 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The exact mass is 305.214349865 g/mol .


Physical And Chemical Properties Analysis

4-Methylterbinafine has a density of 1.0±0.1 g/cm3, a boiling point of 432.8±33.0 °C at 760 mmHg, and a flash point of 190.9±22.3 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Drug Discovery and Evolution

4-Methylterbinafine's implications in drug discovery are significant. It's part of a larger narrative where molecular biology and genomic sciences deeply impact drug discovery. The exploration of new compounds, including derivatives like 4-Methylterbinafine, contributes to the evolving landscape of therapeutics, especially in addressing multifactorial diseases (Drews, 2000).

Analytical Method Development

A novel reversed-phase HPLC method was developed for the simultaneous determination of terbinafine and its impurities, including 4-Methylterbinafine. This method, critical for ensuring the purity and efficacy of pharmaceutical formulations, demonstrates the analytical applications of 4-Methylterbinafine in quality control processes (Matysová et al., 2006).

Evolution of Biosynthetic Pathways

4-Methylterbinafine is also relevant in studies on the evolution of biosynthetic pathways. Research into cyclic isoprenoids, including compounds structurally related to 4-Methylterbinafine, helps in understanding the evolution of biochemical pathways, which is crucial for organic geochemists and molecular biologists (Volkman, 2005).

DNA Methylation Studies

In the broader context of epigenetics, 4-Methylterbinafine may be linked to DNA methylation studies. While not directly connected, the study of DNA methylation, which influences gene expression and cellular differentiation, can be relevant in understanding how modifications like methylation affect compounds like 4-Methylterbinafine (Houseman et al., 2012; Kagan et al., 2007).

Synthesis and Formulation

The synthesis and formulation of 4-Methylterbinafine are crucial in the pharmaceutical industry. Research on the synthesis process, including improvements and modifications, contributes to efficient production and formulation of terbinafine and its derivatives, including 4-Methylterbinafine (Jia, 2001).

Terbinafine Resistance Studies

Understanding terbinafine resistance is vital, especially in clinical scenarios where drug efficacy is compromised. 4-Methylterbinafine, as a derivative, plays a role in these investigations, particularly in understanding the molecular basis of resistance in pathogens like Trichophyton species (Yamada et al., 2017).

properties

IUPAC Name

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4/h6-8,10-14H,16-17H2,1-5H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWRMSGOBQMKBI-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylterbinafine

CAS RN

151222-50-3
Record name 4-Methylterbinafine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151222503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLTERBINAFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JMB1FFJ85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylterbinafine
Reactant of Route 2
Reactant of Route 2
4-Methylterbinafine
Reactant of Route 3
Reactant of Route 3
4-Methylterbinafine
Reactant of Route 4
Reactant of Route 4
4-Methylterbinafine
Reactant of Route 5
Reactant of Route 5
4-Methylterbinafine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Methylterbinafine

Citations

For This Compound
6
Citations
L Matysová, P Solich, P Marek, L Havlikova… - Talanta, 2006 - Elsevier
A novel reversed-phase HPLC method for the simultaneous determination of active component terbinafine, its one impurity 1-methylaminomethylnaphtalene and three degradation …
Number of citations: 52 www.sciencedirect.com
K Mrštná, K Matoušová, P Matouš, L Matysová… - Analytical …, 2023 - pubs.rsc.org
… Final concentrations of terbinafine and propylparaben were 250 μg mL −1 , 7 μg mL −1 for β-terbinafine and (Z)-terbinafine and 6 μg mL −1 for 4-methylterbinafine. All solutions were …
Number of citations: 3 pubs.rsc.org
TN Rao, MR Avuthu, BV Reddy… - Asian Journal of …, 2016 - indianjournals.com
A simple and inexpensive method was developed with high performance liquid chromatography with PDA detection for determination of Terbinafine HCl and related impurities. The …
Number of citations: 4 www.indianjournals.com
B Kanakapura, VK Penmatsa - Journal of Pharmaceutical Analysis, 2016 - Elsevier
… method, the active component, terbinafine, its one impurity, 1-methylaminomethylnaphthalene, and three degradation products, β-terbinafine, z-terbinafine and 4-methylterbinafine …
Number of citations: 37 www.sciencedirect.com
B Kanakapura, VK Penmatsa - 2016 - cyberleninka.org
Terbinafine is a new powerful antifungal agent indicated for both oral and topical treatment of mycosessince. It is highly effective in the treatment of determatomycoses. The chemical …
Number of citations: 0 cyberleninka.org
M Firleyová - 2018 - dspace.cuni.cz
… A new analytical method for the determination of terbinafine and its degradation products – β-terbinafine, Z-terbinafine and 4-methylterbinafine – was developed by using ultra-high …
Number of citations: 0 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.